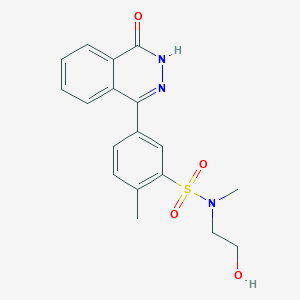

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C18H19N3O4S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H19N3O4S/c1-12-7-8-13(11-16(12)26(24,25)21(2)9-10-22)17-14-5-3-4-6-15(14)18(23)20-19-17/h3-8,11,22H,9-10H2,1-2H3,(H,20,23) |

InChI Key |

CQLQKJKNQZSLPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the phthalazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the phthalazinone intermediate with a sulfonyl chloride in the presence of a base.

Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s structure suggests potential reactivity in the following transformations:

-

Hydrolysis of the sulfonamide group : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage, releasing the sulfonic acid and amine components.

-

Modification of the phthalazinone ring : The 4-oxo-3,4-dihydrophthalazin-1-yl moiety could participate in electrophilic substitution or redox reactions, depending on reaction conditions.

-

Oxidation/reduction of functional groups : The hydroxyl ethyl chain or ketone groups might undergo oxidation (e.g., to carbonyls) or reduction (e.g., to diols).

Biological and Chemical Interactions

While direct data on this compound’s reactivity is sparse, related sulfonamides exhibit:

-

Enzyme inhibition : Potential binding to bacterial enzymes (e.g., dihydropteroate synthase) via the sulfonamide group.

-

Anti-inflammatory activity : Possible modulation of cyclooxygenase (COX) enzymes or cytokine pathways.

-

Anticancer properties : Analogous compounds show activity against carbonic anhydrase isoforms or induce apoptosis in cancer cells .

Analytical Characterization

Preliminary studies of similar compounds highlight the use of:

Scientific Research Applications

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Functional Groups

- Sulfonamide vs.

- Phthalazinone Modifications: Replacing the phthalazinone with a triazolo-phthalazine ( compound) introduces additional nitrogen atoms, which may improve π-π stacking or metabolic stability .

Substituent Effects

- Hydroxyethyl Group : Present in both the target and compound, this group likely improves aqueous solubility compared to alkylated analogs (e.g., B2–B5 in ) .

- Fluorinated Substituents : Compounds like A22 () and the compound incorporate fluorine, which can enhance bioavailability and membrane permeability .

Molecular Weight and Size

- The target (~424 g/mol) is smaller than piperazine-linked analogs (e.g., A22 at 499 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide?

The synthesis of this compound typically involves multi-step protocols:

- Step 1 : Formation of the phthalazin-1(2H)-one core via cyclization of substituted phthalic anhydride derivatives.

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution using benzenesulfonamide derivatives.

- Step 3 : Functionalization with N-(2-hydroxyethyl)-N,2-dimethyl groups using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in acetonitrile:water (3:1) under reflux .

Key considerations : Optimize reaction time (e.g., 72 hours for coupling steps) and purification via crystallization (methanol:water, 4:1) to achieve ≥75% yield .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at N-2, hydroxyethyl chain) and aromatic proton environments .

- HRMS : Verify molecular weight (e.g., expected [M+H]+ ion for C19H22N4O4S: 427.1386) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Troubleshooting : Detect residual solvents (e.g., acetonitrile) via GC-MS .

Advanced: How does the 4-oxo-3,4-dihydrophthalazin-1-yl moiety influence this compound’s bioactivity?

The phthalazinone core is critical for:

- DNA repair inhibition : Analogous to PARP inhibitors (e.g., Olaparib), the phthalazinone group chelates NAD+ binding sites in PARP enzymes, disrupting DNA repair pathways .

- Structure-activity relationship (SAR) : Substituents at the N-2 and hydroxyethyl positions modulate solubility and membrane permeability. Methyl groups enhance metabolic stability, while hydroxyethyl improves aqueous solubility .

Data contradiction : Some analogs show reduced activity due to steric hindrance from bulkier substituents—balance lipophilicity (cLogP ~2.5) and polar surface area (~90 Ų) .

Advanced: What crystallographic strategies are suitable for resolving this compound’s 3D structure?

- Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Grow crystals via slow evaporation in methanol:water (4:1) .

- Co-crystallization : Co-crystallize with target proteins (e.g., PARP1) to study binding interactions. For example, Mycobacterium tuberculosis fumarate hydratase co-crystals with similar phthalazinone derivatives resolved at 1.8 Å resolution (PDB: 5F91) .

Challenges : Address twinning or low-resolution data by optimizing cryoprotectants (e.g., glycerol) and data collection at synchrotron sources .

Advanced: How can researchers address discrepancies in bioactivity data across different assays?

- Dose-response validation : Re-test compounds in orthogonal assays (e.g., cell viability vs. PARP enzymatic inhibition) to confirm IC50 consistency .

- Off-target profiling : Screen against kinase panels or CYP450 enzymes to rule out nonspecific effects.

- Metabolic stability : Compare half-life in microsomal assays (human vs. rodent) to explain species-specific activity .

Example : A 10-fold difference in IC50 between enzymatic and cellular assays may arise from poor membrane permeability—address via prodrug strategies .

Advanced: What computational methods support the design of derivatives with enhanced potency?

- Molecular docking : Use AutoDock Vina to model interactions with PARP1’s catalytic domain (PDB: 5F91). Prioritize derivatives with stronger hydrogen bonds to Ser904 and Gly863 .

- QSAR modeling : Train models on datasets of IC50 values and descriptors (e.g., topological polar surface area, H-bond donors). Validate with leave-one-out cross-validation (R² > 0.7) .

Case study : Derivatives with cyclohexane-carbonyl piperazine substitutions showed improved binding free energy (ΔG = -9.2 kcal/mol) vs. unsubstituted analogs (ΔG = -7.5 kcal/mol) .

Advanced: How to analyze metabolic pathways of this compound in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Major pathways include hydroxylation of the hydroxyethyl group and sulfonamide cleavage .

- Stable isotope labeling : Use deuterated analogs to trace metabolic fate in vivo.

Key finding : Methyl groups at N-2 reduce CYP3A4-mediated oxidation, extending half-life in plasma (t1/2 = 4.2 hours in rats) .

Advanced: What strategies mitigate toxicity concerns during lead optimization?

- hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC50 > 10 μM desirable).

- Genotoxicity : Perform Ames tests and micronucleus assays. Phthalazinone derivatives typically show low mutagenicity (Ames test negative at 100 μg/plate) .

Mitigation example : Replace metabolically labile methyl groups with trifluoromethyl to reduce reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.